molecular formula C12H12ClNO B13713414 6-Chloro-2-propylquinolin-4(1H)-one CAS No. 927800-89-3

6-Chloro-2-propylquinolin-4(1H)-one

Cat. No.: B13713414
CAS No.: 927800-89-3
M. Wt: 221.68 g/mol
InChI Key: CSAJGQSSWVMXMA-UHFFFAOYSA-N
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Description

6-Chloro-2-propylquinoline-4-ol is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives, including 6-Chloro-2-propylquinoline-4-ol, are recognized for their broad spectrum of biological activities, making them valuable in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-propylquinoline-4-ol typically involves the cyclization of aniline derivatives with appropriate reagents. One common method is the Gould-Jacobs reaction, which involves the condensation of aniline with diethyl ethoxymethylenemalonate, followed by cyclization and chlorination . Other methods include the Friedländer synthesis and the Conrad-Limpach synthesis, which utilize different starting materials and reaction conditions .

Industrial Production Methods: Industrial production of 6-Chloro-2-propylquinoline-4-ol often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-propylquinoline-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

6-Chloro-2-propylquinoline-4-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-propylquinoline-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it can bind to receptors, modulating cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 6-Chloro-2-propylquinoline-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group enhances its reactivity and potential as a therapeutic agent compared to other quinoline derivatives .

Properties

CAS No.

927800-89-3

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

IUPAC Name

6-chloro-2-propyl-1H-quinolin-4-one

InChI

InChI=1S/C12H12ClNO/c1-2-3-9-7-12(15)10-6-8(13)4-5-11(10)14-9/h4-7H,2-3H2,1H3,(H,14,15)

InChI Key

CSAJGQSSWVMXMA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)C2=C(N1)C=CC(=C2)Cl

Origin of Product

United States

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